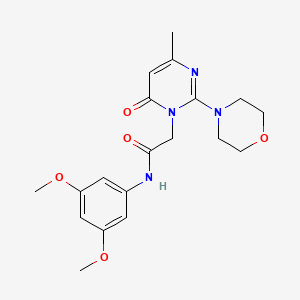

Aloc-d-lys(fmoc)-oh

カタログ番号 B2875223

CAS番号:

1193642-32-8

分子量: 452.507

InChIキー: SVGIXLCPDFRQJL-JOCHJYFZSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

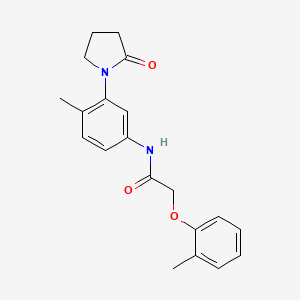

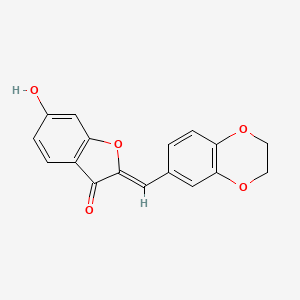

“Aloc-d-lys(fmoc)-oh” is a compound where N-Allyloxycarbonyl (Alloc) are widely used protecting groups, i.e. for amines and amino acids. They are quantitatively and very rapidly converted to free amino compounds by palladium .

Chemical Reactions Analysis

As mentioned in the description, N-Allyloxycarbonyl (Alloc) groups are rapidly converted to free amino compounds by palladium .科学的研究の応用

Merrifield Peptide Synthesis

- Application : This study investigated the use of Fmoc (fluorenylmethoxycarbonyl) as an N-α-protecting group in the stepwise solid-phase synthesis of peptides. The focus was on the deprotection of the Fmoc group and its influence on the secondary structure of peptides, with an emphasis on β-sheet conformations (Larsen et al., 1993).

Supramolecular Gels

- Application : Research highlighted the utility of FMOC-functionalized amino acids, including FMOC-Lys(FMOC)-OH, in forming supramolecular hydrogels. These gels have biomedical applications due to their biocompatible and biodegradable properties. The study also explored their antimicrobial activity when combined with silver (Croitoriu et al., 2021).

Peptide Ligation

- Application : A study described the synthesis of azido-protected Fmoc–Lys–OH and its use in peptide ligation. The azido group in the peptide could be condensed with a peptide thioester and later reduced to an amino group, demonstrating a method for efficient peptide synthesis (Katayama et al., 2008).

Synthesis and Structure Characterization

- Application : This research focused on simplifying the synthesis of polypeptides using lysine and glycine, employing Fmoc-L-Lys(Boc)-OH as a key intermediate. The study aimed to provide experimental and theoretical insights for amino protection reaction and polypeptide synthesis (Yi-nan & Key, 2013).

Protein Engineering

- Application : The study explored the interactions of peptides with DNA, utilizing the Fmoc group attached to peptides. It proposed a model for peptide-DNA interaction and highlighted the role of Fmoc-protected peptides in understanding the regulation of alginate synthesis in bacteria (Medvedkin et al., 1995).

Solid-Phase Peptide Chemistry

- Application : A novel protecting group, vinyl ether benzyloxycarbonyl (VeZ), was introduced for solid-phase peptide synthesis, providing an alternative to Fmoc-Lys(Alloc)-OH for the synthesis of cyclic peptides (Staderini et al., 2018).

Fluorescein-Labelled Peptides

- Application : The study demonstrated the synthesis of 5(6)-carboxyfluorescein-labelled peptides using Fmoc-Lys(Dde)-Gly-Wang resin, showcasing a method for creating fluorescently labelled peptides for biological evaluation (Kowalczyk et al., 2009).

Peptide-Insulin Analogs

- Application : This research detailed the use of Fmoc‐Lys(Pac)‐OH in the preparation of semisynthetic insulin analogs, contributing to the development of new insulin therapies (Žáková et al., 2007).

Protein Synthesis

- Application : A study on the solid-phase synthesis of branched peptides, employing Fmoc-O-phospho-l-tyrosine and Fmoc-N ε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-l-lysine, showcased methods for designing peptides with specific interactions with protein domains (Xu et al., 2004).

特性

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIXLCPDFRQJL-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)